molecular formula C₅¹³CH₁₁DO₆ B1146266 D-Glucose-2-13C-2-C-d CAS No. 83379-46-8

D-Glucose-2-13C-2-C-d

Cat. No.: B1146266
CAS No.: 83379-46-8
M. Wt: 182.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Isotopic Labeling Strategies

D-Glucose-2-¹³C-2-C-d exhibits a molecular formula of C₆H₁₁DO₆ with a molecular weight of 182.155 grams per mole. This compound represents a strategically modified version of natural D-glucose where the carbon atom at position 2 is replaced with the stable isotope carbon-13, while simultaneously incorporating deuterium at specific positions within the molecule. The chemical structure maintains the essential hexopyranose ring configuration characteristic of glucose, preserving its biological activity while providing distinct isotopic signatures for analytical detection.

The isotopic labeling strategy employed in D-Glucose-2-¹³C-2-C-d follows established principles of stable isotope incorporation that have been refined over decades of research. The carbon-13 substitution at position 2 provides a unique nuclear magnetic resonance signature that can be readily distinguished from natural abundance carbon-12 through advanced spectroscopic techniques. The deuterium incorporation offers additional analytical advantages, particularly in mass spectrometry applications where the mass shift allows for precise quantification and tracking of metabolic intermediates.

Property Value Reference
Molecular Formula C₆H₁₁DO₆
Molecular Weight 182.155 g/mol
Carbon-13 Position Position 2
Deuterium Incorporation Multiple positions
Chemical Classification Dual-labeled hexose

The synthesis of dual-labeled glucose compounds requires sophisticated chemical methodologies that ensure high isotopic enrichment while maintaining structural integrity. Research has demonstrated that deuterium labeling efficiency can be optimized through careful selection of reaction conditions and precursor molecules. The development of cost-effective synthesis routes has become increasingly important for widespread research applications, with studies showing approximately ten-fold reductions in production costs through improved synthetic strategies.

Historical Development of Dual-Labeled Glucose Analogs

The historical development of dual-labeled glucose analogs represents a significant advancement in isotope chemistry and metabolic research methodologies. Early investigations into deuterated glucose compounds began with the synthesis of per-deuterated glucose derivatives, where researchers employed catalytic exchange techniques to introduce deuterium atoms at specific carbon positions. These pioneering studies established the fundamental synthetic approaches that would later be refined for dual-labeled compounds.

The progression from single-labeled to dual-labeled glucose analogs emerged from the recognition that multiple isotopic markers could provide enhanced analytical capabilities. Researchers developed sophisticated synthetic routes that incorporated both carbon-13 and deuterium labels, allowing for more comprehensive metabolic studies. The synthesis of compounds such as D-(1,5,6-¹³C₃)glucose and D-(2,5,6-¹³C₃)glucose demonstrated the feasibility of multi-position carbon-13 labeling, laying the groundwork for more complex dual-labeled derivatives.

Era Development Key Innovation Reference
Early Period Single isotope labeling Basic deuterium incorporation
Intermediate Phase Multi-position carbon-13 labeling Synthetic route optimization
Modern Era Dual-labeled compounds Combined carbon-13 and deuterium
Current Applications Cost-effective synthesis Clinical translation potential

The methodological advances in glucose analog synthesis have been driven by the increasing demand for precise metabolic tracers in both research and clinical applications. Studies have shown that deuterium magnetic resonance imaging represents an emerging approach for noninvasively studying glucose metabolism in vivo, which has become important for understanding pathogenesis and monitoring disease progression. The development of deuterated compounds with improved cost-effectiveness has facilitated broader research applications and potential clinical translation.

Role in Advancing Stable Isotope Tracing Methodologies

D-Glucose-2-¹³C-2-C-d has played a pivotal role in advancing stable isotope tracing methodologies by providing researchers with enhanced analytical capabilities for metabolic flux analysis. The dual-labeling approach enables comprehensive pathway discrimination studies that can distinguish between different metabolic routes with remarkable precision. Research has demonstrated that carbon-13 tracers can effectively discriminate between glucose degrading pathways, particularly in distinguishing pentose phosphate pathway activity from glycolytic metabolism.

The application of dual-labeled glucose compounds in metabolic flux analysis has revealed sophisticated insights into cellular metabolism that were previously unattainable. Studies utilizing carbon-13 labeled glucose variants have shown that specific labeling patterns in downstream metabolites can provide detailed information about metabolic pathway utilization. For instance, experiments with [1-¹³C]-labeled glucose demonstrated that pentose phosphate pathway-negative strains exhibit distinct labeling patterns compared to strains with active pentose phosphate pathway activity.

Metabolic Pathway Labeling Pattern Analytical Advantage Reference
Glycolysis Direct carbon transfer Pathway flux quantification
Pentose Phosphate Pathway Decarboxylation signature Pathway discrimination
Tricarboxylic Acid Cycle Complex rearrangements Metabolic network analysis
Gluconeogenesis Reverse labeling patterns Bidirectional flux measurement

The methodological capabilities provided by dual-labeled glucose compounds extend beyond simple pathway identification to encompass quantitative flux analysis. Researchers have developed sophisticated analytical protocols that utilize gas chromatography-mass spectrometry to determine complete carbon-13 labeling patterns in glucose and its metabolites. These techniques enable the reconstruction of metabolic networks and provide quantitative estimates of flux rates through different pathways, representing a significant advancement over qualitative pathway identification methods.

Properties

CAS No.

83379-46-8

Molecular Formula

C₅¹³CH₁₁DO₆

Molecular Weight

182.15

Synonyms

D-Glucose-2-13C-2-C-2H

Origin of Product

United States

Preparation Methods

Starting Material: Isotopically Labeled Mannose

The synthesis begins with D-(1,2-¹³C₂)mannose, which undergoes methylation to form methyl D-(1,2-¹³C₂)mannopyranosides. This step ensures the preservation of isotopic labels at the C1 and C2 positions.

Oxidation and Hydrolysis

The methylated mannopyranoside is oxidized using platinum-carbon (Pt-C) and molecular oxygen (O₂), yielding methyl D-(1,2-¹³C₂)mannopyranuronides. Subsequent hydrolysis with aqueous acid generates D-(1,2-¹³C₂)mannuronic acid, which retains the ¹³C labels.

Ruff Degradation and Chain Elongation

Ruff degradation of D-(5,6-¹³C₂)mannonic acid—obtained via borohydride reduction—produces D-(4,5-¹³C₂)arabinose. This step shortens the carbon chain while redistributing isotopic labels. Cyanohydrin reduction of arabinose then elongates the chain, yielding a mixture of D-(1,5,6-¹³C₃)glucose and D-(1,5,6-¹³C₃)mannose.

Epimerization for Position-Specific Labeling

To achieve the desired labeling at C2, molybdate-catalyzed epimerization converts D-mannose derivatives into D-glucose. This step ensures the ¹³C and deuterium (²H) labels are retained at the C2 position, forming D-Glucose-2-¹³C-2-C-d.

Isotopic Incorporation via Biosynthetic Pathways

While chemical synthesis offers precision, biosynthetic methods provide scalability for industrial production. These methods utilize isotopically enriched precursors in microbial or plant systems.

Photosynthetic Labeling with ¹³CO₂

In controlled agricultural settings, plants are grown in atmospheres enriched with ¹³CO₂. During photosynthesis, ¹³C is incorporated into glucose, producing uniformly labeled D-Glucose-¹³C₆. Subsequent chemical deuteration at the C2 position introduces the ²H label.

Enzymatic Deuterium Exchange

Enzymatic methods employ deuterated water (D₂O) and glucose-6-phosphate dehydrogenase (G-6-PDH) to catalyze hydrogen-deuterium exchange at the C2 position. This approach, coupled with ¹³C-labeled precursors, yields D-Glucose-2-¹³C-2-C-d with minimal side reactions.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness and high isotopic purity. The following table summarizes key parameters in large-scale production:

ParameterChemical SynthesisBiosynthetic Method
Isotopic Purity (¹³C)99%98%
Deuterium Incorporation97%95%
Yield60–70%80–90%
ScalabilityModerateHigh

Chromatographic Purification

Anion-exchange chromatography isolates intermediates during chemical synthesis, removing unreacted precursors and byproducts. For biosynthetic glucose, affinity chromatography with boronate matrices selectively binds cis-diol groups, enhancing purity.

Quality Control Metrics

  • Nuclear Magnetic Resonance (NMR) : Confirms site-specific labeling via ¹³C and ²H chemical shifts.

  • Mass Spectrometry (MS) : Verifies molecular weight (182.15 g/mol) and isotopic distribution.

Challenges and Mitigation Strategies

Isotopic Scrambling

During epimerization or hydrolysis, ¹³C labels may migrate to adjacent carbons. Using mild reaction conditions (pH 7.0, 25°C) and enzymatic catalysts minimizes scrambling.

Deuterium Loss in Aqueous Media

Deuterium at C2 is susceptible to exchange with protium in water. Lyophilization and storage in anhydrous solvents (e.g., dimethyl sulfoxide) preserve ²H content .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-2-13C-2-C-d undergoes various chemical reactions similar to those of unlabeled glucose. These include:

    Oxidation: Glucose can be oxidized to gluconic acid or glucuronic acid.

    Reduction: Reduction of glucose can produce sorbitol.

    Substitution: Glucose can undergo substitution reactions to form derivatives such as glucosides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include bromine water and nitric acid.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

    Oxidation: Gluconic acid, glucuronic acid.

    Reduction: Sorbitol.

    Substitution: Various glucosides depending on the substituent.

Scientific Research Applications

D-Glucose-2-13C-2-C-d has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism.

    Biology: Helps in studying the dynamics of glucose utilization in cells and tissues.

    Medicine: Used in diagnostic imaging techniques such as positron emission tomography (PET) to monitor glucose metabolism in tumors and other tissues.

    Industry: Employed in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of D-Glucose-2-13C-2-C-d is similar to that of natural glucose. It is taken up by cells through glucose transporters and undergoes glycolysis to produce energy in the form of adenosine triphosphate (ATP). The labeled carbon-13 allows researchers to track the metabolic fate of glucose and study its interactions with various enzymes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key isotopically labeled glucose derivatives, highlighting structural and functional distinctions from D-Glucose-2-13C:

Compound Isotopic Label(s) Molecular Formula Molecular Weight (g/mol) Purity Key Applications
D-Glucose-2-13C ¹³C at C2 ¹³CC₅H₁₂O₆ 181.15 ≥99 atom% ¹³C, ≥98% (CP) Glycolysis studies, clinical tracer for glucose uptake
D-Glucose-6-13C,6,6-d₂ ¹³C and ²H at C6 ¹³CC₅D₂H₁₀O₆ 183.16 99 atom% ¹³C, 98 atom% D Tracing glucose entry into TCA cycle, deuterium effects on metabolic rates
D-Glucose-5,6-¹³C₂ ¹³C at C5 and C6 ¹³C₂C₄H₁₂O₆ 182.13* Not specified Dual-carbon tracking in pentose phosphate pathway and nucleotide synthesis
D-Glucose-1,6-¹³C₂ ¹³C at C1 and C6 ¹³C₂C₄H₁₂O₆ 182.13* Not specified Insulin resistance studies, carbohydrate metabolism in liver and muscle
D-Glucose-13C,d₇ ¹³C at C1 and ²H at 7 sites C₅¹³CH₅D₇O₆ 188.19 95% Multi-omics validation, deuterium-assisted NMR/MS detection
D-Glucose-¹³C₆,d₇ ¹³C at all carbons + 7 ²H ¹³C₆D₇H₅O₆ 193.15 Not specified Comprehensive metabolic flux analysis, high-resolution tracer studies
D-Glucosamine-1-¹³C ¹³C at C1 (glucosamine analog) C₅¹³CH₁₂NO₅·HCl 216.62 Not specified Chitin biosynthesis, osteoarthritis research

*Calculated based on isotopic substitution.

Structural and Functional Differences

  • Label Position : The C2-¹³C label in D-Glucose-2-13C is critical for tracking early glycolysis steps (e.g., conversion to fructose-6-phosphate), whereas C6-¹³C or C5,6-¹³C₂ variants are used to monitor later stages like the TCA cycle .
  • Deuterium Incorporation : Compounds like D-Glucose-6-13C,6,6-d₂ and D-Glucose-13C,d₇ introduce deuterium, which may alter kinetic isotope effects (KIEs) and influence metabolic rates .
  • Multi-Labeling : D-Glucose-¹³C₆,d₇ provides unparalleled resolution for metabolic flux analysis but requires advanced synthesis techniques, increasing cost and reducing availability .

Suppliers and Availability

  • Sigma-Aldrich: Supplies D-Glucose-2-13C (Product No. W6667) and D-Glucose-6-13C,6,6-d₂ .
  • Cambridge Isotope Laboratories : Provides D-Glucose-1-¹³C with detailed safety data .
  • BenchChem : Offers specialized compounds like D-Glucose-13C,d₇ for niche research .

Q & A

Basic Research Questions

Q. How can D-Glucose-2-¹³C-2-C-d be synthesized and purified for isotopic enrichment studies?

  • Methodology : Synthesis typically involves enzymatic or chemical incorporation of ¹³C at the C2 position. For purification, reverse-phase chromatography or crystallization is used to achieve ≥99 atom% ¹³C purity . Isotopic enrichment should be verified via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for quantifying D-Glucose-2-¹³C-2-C-d in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards is preferred to minimize matrix effects. Enzymatic assays (e.g., hexokinase/glucose-6-phosphate dehydrogenase) can be adapted for glucose-specific detection but require validation for isotopic variants to avoid cross-reactivity .

Q. How should D-Glucose-2-¹³C-2-C-d be stored to maintain isotopic integrity?

  • Methodology : Store in airtight, moisture-free containers at 4°C. Avoid exposure to oxidizing agents, strong acids/bases, or UV light, which can degrade isotopic labeling or induce epimerization .

Advanced Research Questions

Q. How do isotopic scrambling and metabolic dilution affect the interpretation of ¹³C-tracing data in glycolysis studies?

  • Methodology : Design experiments with kinetic sampling to track label redistribution. Use compartmentalized metabolic models to correct for isotopic dilution. For example, in glycolysis, measure ¹³C enrichment in downstream metabolites (e.g., lactate or acetyl-CoA) via gas chromatography-mass spectrometry (GC-MS) to identify scrambling artifacts .

Q. What experimental controls are critical when using D-Glucose-2-¹³C-2-C-d in in vivo metabolic flux analysis?

  • Methodology :

  • Include unlabeled glucose controls to distinguish natural isotope abundance from experimental labeling.
  • Use tissue-specific perfusion protocols to minimize systemic metabolic interference.
  • Validate tracer specificity via isotopomer distribution analysis (IDA) in parallel experiments .

Q. How can contradictory data from D-Glucose-2-¹³C-2-C-d studies in cancer metabolism be resolved?

  • Methodology : Contradictions often arise from cell-type-specific metabolic plasticity. Triangulate results using:

  • Multi-omics integration : Combine fluxomics with transcriptomics to identify regulatory nodes.
  • Tracer dilution assays : Compare labeling patterns under normoxic vs. hypoxic conditions.
  • Genetic knockdowns : Validate pathway dependencies (e.g., HIF-1α-mediated glycolysis) .

Q. What are the limitations of using D-Glucose-2-¹³C-2-C-d for studying the pentose phosphate pathway (PPP)?

  • Methodology : The C2 label is lost in the oxidative phase of PPP. To overcome this, pair with uniformly labeled ¹³C-glucose or use position-specific tracers (e.g., ¹³C1-labeled glucose) for non-oxidative PPP analysis. Computational modeling (e.g., elementary metabolite unit analysis) can reconcile discrepancies .

Notes for Experimental Reproducibility

  • Sample Preparation : Filter turbid biological samples (e.g., cell lysates) through 0.22 µm membranes to prevent column fouling in LC-MS/MS .
  • Ethical Compliance : For animal studies, ensure dosing volumes (µL/g body weight) adhere to institutional guidelines to avoid hemodilution artifacts .
  • Data Transparency : Archive raw isotopic data in repositories like MetaboLights to facilitate cross-study validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.